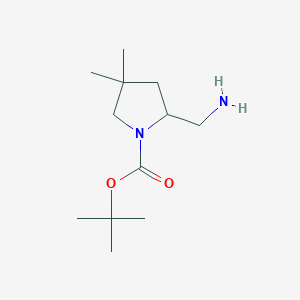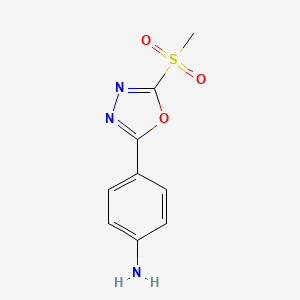
N-(3-bromophényl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring
Applications De Recherche Scientifique
N-(3-bromophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
The primary target of N-(3-bromophenyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .
Mode of Action
N-(3-bromophenyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . The compound binds to the gyrase, preventing it from introducing supercoils into DNA. This disruption of DNA topology interferes with processes such as replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. By preventing the introduction of supercoils, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, effectively stopping the bacterial population from increasing .
Pharmacokinetics
The compound’s effectiveness against mycobacterium abscessus suggests that it has sufficient bioavailability to reach its target in bacterial cells .
Result of Action
The result of N-(3-bromophenyl)piperidine-4-carboxamide’s action is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound prevents bacterial replication, leading to the death of bacterial cells. Additionally, it disrupts biofilm formation, a common defense mechanism of bacteria .
Action Environment
The action of N-(3-bromophenyl)piperidine-4-carboxamide is influenced by the bacterial environment. For instance, the compound retains activity against all three subspecies of the M. abscessus complex, suggesting that it can function in diverse bacterial environments . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-bromophenyl)piperidine-4-carboxamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding piperidine N-oxides.
Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. These reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed. These reactions are typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of N-(3-bromophenyl)piperidine-4-carboxamide, depending on the nucleophile used.
Oxidation Reactions: The major products are piperidine N-oxides.
Reduction Reactions: The major products are the corresponding amines.
Comparaison Avec Des Composés Similaires
N-(3-bromophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)piperidine-4-carboxamide: This compound has a bromine atom at the 4-position of the phenyl ring instead of the 3-position. The position of the bromine atom can influence the compound’s reactivity and biological activity.
N-(3-chlorophenyl)piperidine-4-carboxamide: This compound has a chlorine atom instead of a bromine atom in the phenyl ring. The presence of different halogens can affect the compound’s chemical properties and interactions with biological targets.
N-(3-bromophenyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The functional group can significantly impact the compound’s solubility, reactivity, and biological activity.
N-(3-bromophenyl)piperidine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its bromophenyl group and piperidine ring make it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(3-bromophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFKESQFYGSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)



![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)
![2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2436008.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride](/img/structure/B2436014.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436017.png)



![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)

